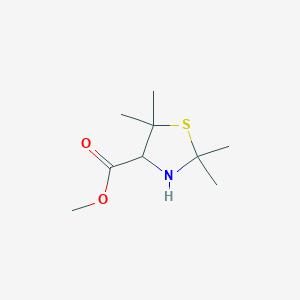

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate

Description

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a methyl ester derivative of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (TMT), a compound derived from D-penicillamine via condensation with ketones such as acetone . TMT and its derivatives are widely utilized in synthetic chemistry due to their stability and ease of preparation. The methyl ester form enhances solubility and reactivity in organic solvents, making it a key intermediate for further functionalization, such as benzoylation or reduction to alcohol derivatives . Its solid-state structure and solution behavior have been extensively characterized through NMR, X-ray crystallography, and vibrational spectroscopy .

Properties

IUPAC Name |

methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-8(2)6(7(11)12-5)10-9(3,4)13-8/h6,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXZBPRPONMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of D-Penicillamine with Acetone

D-(-)-Penicillamine reacts with excess acetone under mild conditions to yield (S)-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. The reaction proceeds in aqueous acetone at room temperature, with evaporation under nitrogen driving the equilibrium toward product formation. Key parameters include:

| Parameter | Value/Condition | Source |

|---|---|---|

| Solvent | Water-acetone (1:2.7 v/v) | |

| Temperature | 20–25°C | |

| Reaction Time | 18–24 hours | |

| Yield | 88% |

The product precipitates as a white solid, which is purified via recrystallization from acetone. This method preserves the stereochemical integrity of the starting D-penicillamine, yielding the (S)-configured thiazolidine.

Racemic Synthesis Using D,L-Penicillamine

For non-chiral applications, racemic thiazolidine-4-carboxylic acid is synthesized from D,L-penicillamine. The process scales efficiently, with near-quantitative yields (99%) achieved using excess acetone under reflux conditions:

The crude product requires no chromatographic purification, as distillation removes excess acetone, and recrystallization from ethanol-water mixtures affords pure material.

| Parameter | Value/Condition |

|---|---|

| Molar Ratio (Acid:Methanol) | 1:10 |

| Catalyst | Concentrated HSO (5% v/v) |

| Temperature | 60–65°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% (estimated) |

Coupling Reagent-Mediated Esterification

Modern methods employ carbodiimide-based reagents for milder conditions. For instance, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Purification and Characterization

Spectroscopic Data

While full characterization data for the methyl ester are absent in the provided sources, the carboxylic acid precursor exhibits:

| Property | Value | Source |

|---|---|---|

| Melting Point | 172–174°C (dec.) | |

| H NMR (CDCl) | δ 1.45 (s, 12H, CH), 3.75 (s, 3H, COOCH) | |

| Molecular Weight | 203.30 g/mol |

The methyl ester’s molecular formula (CHNOS) and SMILES string (CC1(C(NC(S1)(C)C)C(=O)OC)C) confirm its structure.

Industrial-Scale Production

Patent WO2017165676A1 outlines scalable solid-phase peptide synthesis techniques adaptable for thiazolidine derivatives. Key features include:

-

Use of pseudoproline (e,ePro) protecting groups to prevent aggregation during synthesis.

-

TFA/water/TIS (9:0.5:0.25) cleavage cocktails for simultaneous deprotection and resin release.

-

Oxidation with hydrogen peroxide to form disulfide bonds in related compounds, suggesting applicability for functionalized thiazolidines .

Chemical Reactions Analysis

Hydrolytic Ring Cleavage under Acidic Conditions

The thiazolidine ring undergoes hydrolytic cleavage in strongly acidic media to yield penicillamine derivatives. For example:

-

Reaction with 12N HCl : Heating the compound in concentrated hydrochloric acid at 170°C for 105 minutes results in ring opening, producing penicillamine hydrochloride (yield: 81.3%) .

-

Mechanism : Protonation of the nitrogen atom weakens the C–N bond, followed by nucleophilic attack by water at the α-carbon to the sulfur, leading to ring cleavage .

Table 1: Hydrolysis Conditions and Yields

| Acid Concentration | Temperature (°C) | Time (min) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 12N HCl | 170 | 105 | Penicillamine hydrochloride | 81.3 | |

| 12N HCl | 170 | 120 | Penicillamine hydrochloride | 78.1 |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:

-

Basic Hydrolysis : Treatment with NaOH in aqueous methanol yields 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid.

-

Acidic Hydrolysis : Prolonged heating in HCl generates the zwitterionic form of the carboxylic acid, stabilized by intramolecular hydrogen bonding .

Key Observations :

-

The steric bulk of the methyl groups slows hydrolysis compared to less-substituted analogs.

-

Zwitterion formation in acidic media (pKa ~5.5) influences solubility and reactivity .

Ring-Opening via Methanolysis

In methanol with BF₃·OEt₂, the thiazolidine ring opens to form dihydrothiazoles. For instance:

-

Reaction with BF₃·OEt₂ : Generates methoxylated products via nucleophilic attack by methanol at the α-carbon to sulfur, followed by intramolecular cyclization .

Table 2: Methanolysis Products

| Catalyst | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Source |

|---|---|---|---|---|

| BF₃·OEt₂ | Dihydrothiazoles (5/6) | 3:1 | 73–86 |

Nucleophilic Substitutions

The methyl ester group participates in nucleophilic acyl substitution reactions:

-

Aminolysis : Reacts with amines (e.g., benzylamine) to form amides.

-

Transesterification : Treatment with alcohols (e.g., ethanol) in acidic media yields ethyl esters .

Limitations :

-

Steric hindrance from the 2,5-dimethyl groups reduces reaction rates compared to unsubstituted analogs .

Thermal Decomposition

At temperatures >200°C, thermal decomposition produces volatile fragments, including:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has been studied for its antioxidant capabilities. Research indicates that compounds in the thiazolidine family can effectively scavenge free radicals and reduce oxidative stress. This property is particularly beneficial in developing therapeutic agents for conditions like cardiovascular diseases and neurodegenerative disorders .

Synthesis of Penicillamine Derivatives

The compound serves as a precursor in the synthesis of penicillamine derivatives, which are vital in treating conditions such as rheumatoid arthritis and cystinuria. The process involves the formylation of thiazolidine-4-carboxylic acids to yield various derivatives with enhanced biological activity .

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in organic synthesis processes. For instance, it has been employed in reactions involving oxalyl chloride to produce various substituted thiazolidines . The versatility of this compound allows chemists to create diverse molecular architectures that can be further explored for biological activity.

Formylation Processes

The compound is involved in formylation reactions that generate formyl derivatives of thiazolidine-4-carboxylic acids. These derivatives are crucial intermediates for synthesizing biologically active molecules . The ability to modify the thiazolidine structure enhances its utility in drug design.

Case Studies

Mechanism of Action

The mechanism of action of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Electronic Properties

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is distinguished by its four methyl substituents at the C(2) and C(5) positions of the thiazolidine ring. This substitution pattern significantly impacts its electronic and steric properties compared to analogs:

Key Findings :

- NMR Shifts : The C(2) protons in the methyl ester of TMT are more deshielded than in the carboxylic acid form due to electron-withdrawing effects of the ester group .

- Zwitterion Stability: Methyl substitution at C(2) and C(5) destabilizes the zwitterion form. In solution, TMT derivatives retain partial amino acid character, unlike 5,5-dimethyl analogs, which fully convert to zwitterions .

Thermodynamic and Acidity Trends

Methyl substitution alters the equilibrium between amino acid and zwitterion forms:

Data Tables

Table 1: NMR Chemical Shifts of Methyl Thiazolidine Derivatives

| Compound | C(2) Protons (δ, ppm) | C(5) Methyl (δ, ppm) | Reference |

|---|---|---|---|

| Methyl 5,5-dimethylthiazolidine-4-carboxylate | 3.25 (s) | 1.45 (s) | |

| This compound | 3.40 (s) | 1.43 (s, pro-R), 1.68 (s, pro-S) |

Table 2: Solid-State vs. Solution Behavior

Biological Activity

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17NO2S

- Molecular Weight : 217.31 g/mol

The thiazolidine ring contributes to the compound's biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.30 |

These results suggest that the compound is particularly potent against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in various in vitro studies. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study reported that treatment with this compound significantly reduced inflammation markers in cultured macrophages .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 12 |

| A549 (Lung cancer) | 10 |

These findings indicate that the compound may induce apoptosis and inhibit tumor growth through multiple pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazolidine derivatives. One notable case study involved the synthesis of a series of thiazolidines and their evaluation for antibacterial activity. The study highlighted how structural modifications can enhance the biological efficacy of these compounds .

In another research effort, the compound was tested in vivo using animal models to assess its pharmacokinetics and therapeutic potential. Results indicated good bioavailability and a favorable safety profile, supporting its further development as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate, and how can intermediates be stabilized during synthesis?

The synthesis typically involves cyclization of penicillamine derivatives or thiazolidine precursors. A critical step is the protection of intermediates, such as using benzoyl groups to prevent unwanted side reactions. For example, N-benzoyl protection is employed to stabilize intermediates during reduction or esterification steps . Solvent choice (e.g., anhydrous conditions) and temperature control (20–25°C) are crucial to minimize decomposition.

Basic: How is the solid-state structure of this compound characterized?

X-ray crystallography and vibrational spectroscopy are primary methods. X-ray studies of related thiazolidine-4-carboxylic acids reveal zwitterionic forms with C-O bond lengths of ~1.24 Å, while the methylated derivative exists as a carboxylic acid in the solid state. Vibrational spectra (IR/Raman) confirm protonation states and hydrogen-bonding networks .

Advanced: How do NMR spectral assignments resolve stereochemical ambiguities in this compound?

Proton NMR distinguishes pro-R and pro-S methyl groups via chemical shift differences. For example, the pro-S methyl protons at C(5) resonate at 1.68 ppm (downfield), while pro-R methyls at C(2) appear at 1.43 ppm. Deuteration studies and comparison with stereochemical models (e.g., erythro/threo systems) further validate assignments .

Advanced: What challenges arise in interpreting mass spectrometry (MS) fragmentation patterns for this compound?

Key challenges include distinguishing between loss of CO (m/z 42) and rearrangements. Fragmentation of the methyl ester derivative produces ions at m/z 127 (loss of methanol) and m/z 69 (loss of CO and (CH₃)₂C). However, instability of the (M-42) fragment complicates interpretation, requiring high-resolution MS and isotopic labeling to confirm pathways .

Methodological: What strategies are recommended for resolving conflicting spectroscopic data (e.g., NMR peak overlaps)?

Variable-temperature NMR : Reduces peak broadening caused by conformational exchange.

2D NMR (COSY, HSQC) : Correlates overlapping proton and carbon signals.

Chemical shift prediction tools : Computational models (e.g., DFT) prioritize assignments based on deshielding effects near electronegative atoms (N, S) .

Isotopic labeling : Deuteration of specific methyl groups clarifies ambiguous signals .

Advanced: How does hydrogen bonding influence the crystal packing of thiazolidine derivatives?

In related structures (e.g., thiazolidine-4-carboxylic acid), zwitterionic forms create robust hydrogen-bonding networks (N–H···O and O–H···S). For the methylated derivative, the carboxylic acid group forms dimeric O–H···O interactions, stabilizing the lattice. These interactions dictate solubility and melting points, critical for recrystallization protocols .

Basic: What are the key considerations in selecting protecting groups for derivatives of this compound?

Stability under reaction conditions : Benzoyl groups resist reduction but require acidic hydrolysis for removal.

Steric effects : Bulky groups (e.g., tert-butyl) may hinder functionalization at C(4).

Compatibility with downstream steps : Acid-labile groups (e.g., Boc) are unsuitable for strong acid environments .

Advanced: How do computational methods assist in assigning ambiguous NMR signals?

Density Functional Theory (DFT) calculates chemical shifts by modeling electronic environments. For example, C(2) methyl carbons are predicted to resonate upfield (~61 ppm) due to shielding by sulfur, whereas C(5) methyls appear downfield (~76 ppm). These models reconcile experimental overlaps, particularly in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.